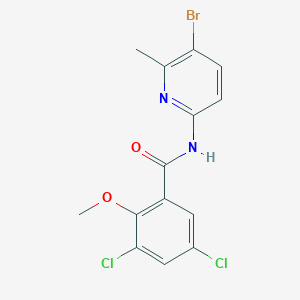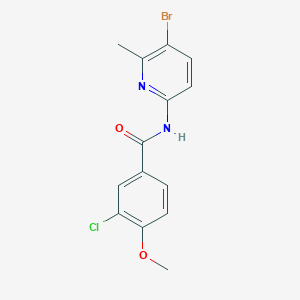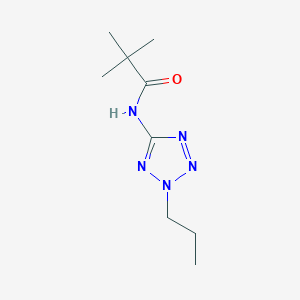![molecular formula C20H24N2O3 B244897 N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244897.png)
N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide, commonly known as MPAPA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAPA is a small molecule that belongs to the class of amides and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of MPAPA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. MPAPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation. MPAPA has also been shown to inhibit the activity of protein kinase C (PKC), which is an enzyme that is involved in cell signaling.
Biochemical and Physiological Effects:
MPAPA has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types. MPAPA has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In animal models, MPAPA has been shown to improve motor function and reduce neuroinflammation in Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPAPA in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This allows researchers to study its effects on various cellular processes. However, the synthesis of MPAPA is a complex process that requires expertise in organic chemistry. This may limit its use in some labs.
Orientations Futures
There are several future directions for research on MPAPA. One area of research is to further understand its mechanism of action. This will help to identify potential targets for therapeutic intervention. Another area of research is to study its effects in animal models of various diseases. This will help to determine its potential therapeutic applications. Additionally, the synthesis of MPAPA can be optimized to improve its yield and purity, which will make it more accessible for research purposes.
Méthodes De Synthèse
MPAPA is synthesized through a multistep process that involves the reaction of 4-methylphenol with acetyl chloride to form 4-methylphenyl acetate. This intermediate is further reacted with 4-aminophenol to form 4-methylphenoxyaniline. The final step involves the reaction of 4-methylphenoxyaniline with pentanoyl chloride to form MPAPA. The synthesis of MPAPA is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
MPAPA has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been tested in various cancer cell lines. MPAPA has also been studied for its anti-inflammatory and antioxidant properties. It has been shown to have a neuroprotective effect in animal models of Parkinson's disease. MPAPA has also been studied for its potential use as an antibacterial agent.
Propriétés
Formule moléculaire |
C20H24N2O3 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
N-[3-[[2-(4-methylphenoxy)acetyl]amino]phenyl]pentanamide |
InChI |
InChI=1S/C20H24N2O3/c1-3-4-8-19(23)21-16-6-5-7-17(13-16)22-20(24)14-25-18-11-9-15(2)10-12-18/h5-7,9-13H,3-4,8,14H2,1-2H3,(H,21,23)(H,22,24) |
Clé InChI |
INTIZPFNHITCET-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C |
SMILES canonique |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244814.png)
![N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide](/img/structure/B244816.png)
![4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244818.png)
![3,5-dimethoxy-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B244820.png)


![N-{4-[(4-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B244825.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B244831.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B244832.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B244833.png)
![2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244837.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B244839.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-4-fluorobenzamide](/img/structure/B244841.png)